(5Z)-5-(2,6-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(2,6-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring with dichlorobenzylidene and hydroxyphenyl substituents, contributes to its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(2,6-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(2,6-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The thioxo group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorobenzylidene moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-(2,6-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and anticancer research. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a valuable candidate for further investigation in drug development.
Medicine
In medicine, the compound’s anti-inflammatory properties are of particular interest. It has the potential to be developed into therapeutic agents for the treatment of inflammatory diseases and conditions.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or anticorrosive agents.
Mechanism of Action
The mechanism of action of (5Z)-5-(2,6-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer effects could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(benzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(4-chlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-(2,6-dichlorobenzylidene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The presence of the 2,6-dichlorobenzylidene group in (5Z)-5-(2,6-dichlorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one distinguishes it from other similar compounds. This structural feature may enhance its biological activity and specificity, making it a unique candidate for further research and development.
Properties
IUPAC Name |
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2S2/c17-12-2-1-3-13(18)11(12)8-14-15(21)19(16(22)23-14)9-4-6-10(20)7-5-9/h1-8,20H/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATGROGLIDMPIH-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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